molecular formula C17H17N3O B5816267 N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide

N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide

Katalognummer B5816267
Molekulargewicht: 279.34 g/mol
InChI-Schlüssel: NGTBDBZVGIQAFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as EBI-005 or EBI-029 and has been the subject of several scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions.

Wirkmechanismus

The mechanism of action of N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide is not fully understood, but it is believed to act as an inhibitor of certain protein kinases and phosphatases. These enzymes play important roles in cellular signaling pathways, which regulate various cellular processes, such as proliferation, differentiation, and apoptosis. By inhibiting these enzymes, this compound may modulate these pathways and affect cellular behavior.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of certain protein kinases and phosphatases, such as p38 MAPK, ERK1/2, and SHP-2. In vivo studies have shown that this compound can reduce inflammation and improve symptoms in animal models of inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting certain protein kinases and phosphatases. However, this compound also has some limitations. It may have off-target effects on other enzymes or cellular processes, and its efficacy and toxicity may vary depending on the cell type and experimental conditions.

Zukünftige Richtungen

There are several potential future directions for research on N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of specific protein kinases and phosphatases. Another area of interest is the investigation of the role of these enzymes in various diseases and cellular processes, and the potential therapeutic applications of targeting them. Additionally, the use of this compound as a tool for studying cellular signaling pathways and protein-protein interactions may also be explored.

Synthesemethoden

The synthesis of N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been reported in several scientific studies. One of the most common methods involves the reaction of 4-methylbenzoyl chloride with 1-ethyl-1H-benzimidazole in the presence of a base, such as triethylamine or sodium hydroxide. This reaction leads to the formation of the desired compound, which can be purified by column chromatography or recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(1-ethyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been investigated for its potential applications in various scientific fields. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis. In biochemistry, it has been used as a tool to study the role of certain proteins, such as phosphatases and kinases, in cellular signaling pathways. In pharmacology, it has been used to investigate the pharmacokinetics and pharmacodynamics of drugs that target these pathways.

Eigenschaften

IUPAC Name

N-(1-ethylbenzimidazol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-3-20-15-7-5-4-6-14(15)18-17(20)19-16(21)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTBDBZVGIQAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.